3-Chloro-6-(cyclopropylmethoxy)pyridazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :
- Molecular Weight: 184.62 g/mol
- Density: 1.2±0.1 g/cm3
- Boiling Point: 257.9±20.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Enthalpy of Vaporization: 47.6±3.0 kJ/mol
- Flash Point: 134.7±7.4 °C
- Index of Refraction: 1.530
- Molar Refractivity: 32.2±0.3 cm3
- Polar Surface Area: 26 Å2
- Polarizability: 12.7±0.5 10-24 cm3
- Surface Tension: 44.6±3.0 dyne/cm
- Molar Volume: 104.1±3.0 cm3
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Pyridazine analogs, including 3-Chloro-6-(cyclopropylmethoxy)pyridazine derivatives, have been synthesized through various methods. For instance, compound 4 in one study was created by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dichloromethane, followed by additional chemical processes (Sallam et al., 2021).
- Structural Characterization : Detailed structural analysis, including spectroscopic techniques (IR, NMR, LC-MS), X-ray diffraction (XRD), and Density Functional Theory (DFT) calculations, are crucial in confirming the synthesized compounds' structure (Sallam et al., 2021).
Chemical Properties and Interactions
- Molecular Interactions : Hirshfeld surface analysis and energy framework studies offer insights into the packing of molecules and intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, in this compound derivatives (Sallam et al., 2021).
- Reactivity Descriptors : The global reactivity descriptor values, HOMO-LUMO energy gap, and other quantum chemical parameters have been determined to understand the chemical reactivity of these compounds (Sallam et al., 2021).
Biological Activities
- Antimicrobial Activity : Some pyridazine derivatives have shown promising antibacterial activities. For example, certain derivatives have exhibited excellent anti-bacterial effects, highlighting their potential in pharmacological applications (Druey et al., 1954).
Agrochemical Applications
- Agricultural Use : Pyridazine derivatives, including this compound, are used in the agricultural sector as molluscicidal, anti-feedant, insecticidal, herbicidal, and as plant growth regulators. Their broad spectrum of agrochemical applications makes them valuable in this field (Sallam et al., 2022).
Corrosion Inhibition
- Surface Protection : Some 3-chloropyridazine derivatives, similar in structure to this compound, have been shown to be effective in protecting mild steel surfaces from corrosion, particularly in acidic environments. This application is crucial in industrial maintenance and material science (Olasunkanmi et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloro-6-(cyclopropylmethoxy)pyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities .
properties
IUPAC Name |
3-chloro-6-(cyclopropylmethoxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSRYIFIFQYZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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